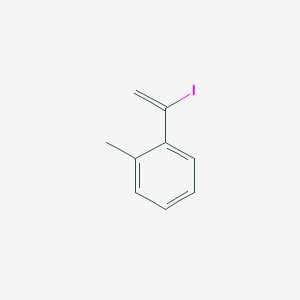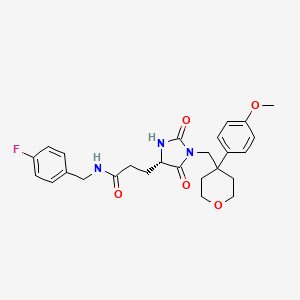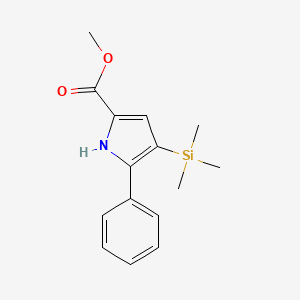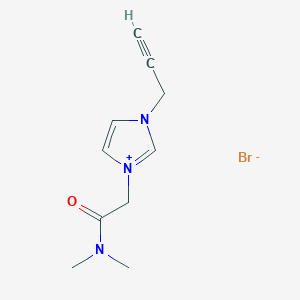
Tridotriacontylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridotriacontylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in chemistry and industry. This compound is particularly notable for its role in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tridotriacontylphosphane typically involves the reaction of tridotriacontyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Tridotriacontyl chloride+PCl3+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
Tridotriacontylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products
Oxidation: this compound oxide
Reduction: Lower alkyl phosphines
Substitution: Various substituted phosphines depending on the reagents used
科学研究应用
Tridotriacontylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of tridotriacontylphosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This coordination facilitates the activation of substrates and the subsequent chemical transformations.
相似化合物的比较
Similar Compounds
- Triphenylphosphine
- Tributylphosphine
- Triethylphosphine
Comparison
Tridotriacontylphosphane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other tertiary phosphines. The long chain enhances its solubility in non-polar solvents and affects its reactivity and coordination behavior. Unlike triphenylphosphine, which is more commonly used in homogeneous catalysis, this compound finds applications in specialized areas where its unique properties are advantageous.
属性
CAS 编号 |
920984-44-7 |
|---|---|
分子式 |
C96H195P |
分子量 |
1380.5 g/mol |
IUPAC 名称 |
tri(dotriacontyl)phosphane |
InChI |
InChI=1S/C96H195P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-85-88-91-94-97(95-92-89-86-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)96-93-90-87-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-96H2,1-3H3 |
InChI 键 |
PRQAXIWAEBXNHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)



![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)


![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)


![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
